4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate
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Overview
Description
4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate typically involves a multi-step process that includes the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 2-Bromophenylformamide: This can be achieved by reacting 2-bromobenzoyl chloride with formamide under controlled conditions.
Synthesis of 2-[(2-Bromophenyl)formamido]acetamide: The intermediate 2-bromophenylformamide is then reacted with acetic anhydride to form 2-[(2-bromophenyl)formamido]acetamide.
Formation of the Imino Intermediate: The acetamide derivative is further reacted with formaldehyde and an amine to form the imino intermediate.
Final Coupling Reaction: The imino intermediate is then coupled with 3-fluorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Hydrolysis: Carboxylic acid and alcohol derivatives.
Scientific Research Applications
4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target molecules, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenylformamide
- 2-[(2-Bromophenyl)formamido]acetamide
- 3-Fluorobenzoic acid
- 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate
Uniqueness
4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate is unique due to the presence of both bromophenyl and fluorobenzoate groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule allows for diverse applications and interactions that are not observed in simpler compounds.
Properties
Molecular Formula |
C23H17BrFN3O4 |
---|---|
Molecular Weight |
498.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C23H17BrFN3O4/c24-20-7-2-1-6-19(20)22(30)26-14-21(29)28-27-13-15-8-10-18(11-9-15)32-23(31)16-4-3-5-17(25)12-16/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+ |
InChI Key |
XNZBDXINLNPGBB-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)F)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)F)Br |
Origin of Product |
United States |
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